molecular formula C8H10O3 B1526907 4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one CAS No. 220809-37-0

4-hydroxy-6-(propan-2-yl)-2H-pyran-2-one

Cat. No. B1526907
M. Wt: 154.16 g/mol
InChI Key: QJQGKFBKKILFFI-UHFFFAOYSA-N
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Patent
US07691877B2

Procedure details

4-Hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one (11.7 g, 52 mmol) was taken up in conc. Sulfuric acid (40 mL) and stirred at 130° C. for 15 mins. The dark oil obtained was left to cool to room temperature and was then cooled further to 0° C. in an ice bath before the addition of 200 mL crushed ice with stirring. The resulting solution was extracted with ethyl acetate (3×200 mL) and the combined organics were dried over sodium sulfate, filtered and evaporated in vacuo to a light brown oil that was purified by column chromatography using a gradient of pentane in ethyl acetate 3:1→30:70 as eluant to provide the title compound as a light brown oil which solidified on standing (6.1 g, 77%).
Name
4-Hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[O:5][C:4](=[O:11])[C:3]=1C(=O)C(C)C>S(=O)(=O)(O)O>[OH:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:9])[CH3:10])[O:5][C:4](=[O:11])[CH:3]=1

Inputs

Step One
Name
4-Hydroxy-3-isobutyryl-6-isopropyl-pyran-2-one
Quantity
11.7 g
Type
reactant
Smiles
OC1=C(C(OC(=C1)C(C)C)=O)C(C(C)C)=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred at 130° C. for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark oil obtained
WAIT
Type
WAIT
Details
was left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled further to 0° C. in an ice bath before the addition of 200 mL
CUSTOM
Type
CUSTOM
Details
crushed ice
STIRRING
Type
STIRRING
Details
with stirring
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a light brown oil that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=CC(OC(=C1)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.